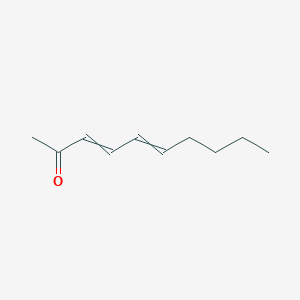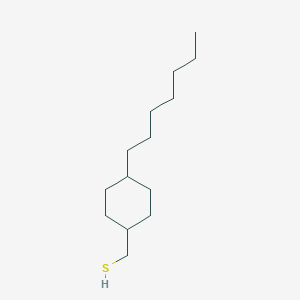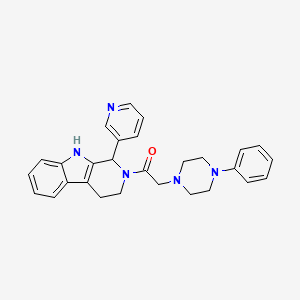
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate is an organic compound that features a sulfate group attached to a biphenyl structure with an acetamido substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate typically involves the sulfonation of 2-(4-acetamidophenyl)phenol. This reaction can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to ensure the selective formation of the hydrogen sulfate ester. The reaction is usually performed at low temperatures to prevent over-sulfonation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding the corresponding phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acids or quinones.
Reduction: Phenols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl structure allows for π-π stacking interactions, which can further stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Acetamidophenyl) phenyl carbonate
- (2-Acetamidophenyl) hydrogen sulfate
Uniqueness
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate is unique due to its specific substitution pattern and the presence of both an acetamido group and a sulfate ester. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
108779-73-3 |
|---|---|
Formule moléculaire |
C14H13NO5S |
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
[2-(4-acetamidophenyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H13NO5S/c1-10(16)15-12-8-6-11(7-9-12)13-4-2-3-5-14(13)20-21(17,18)19/h2-9H,1H3,(H,15,16)(H,17,18,19) |
Clé InChI |
JONNKPJZTSYZJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
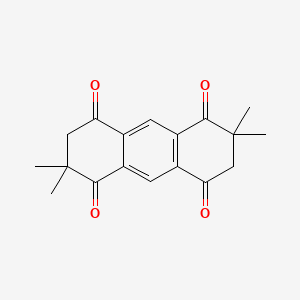
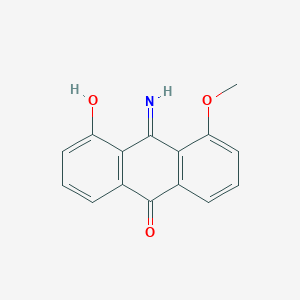
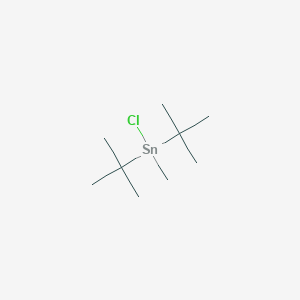
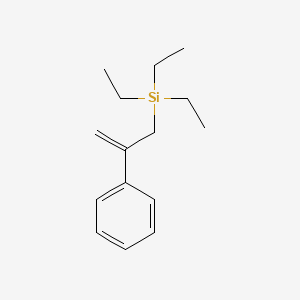

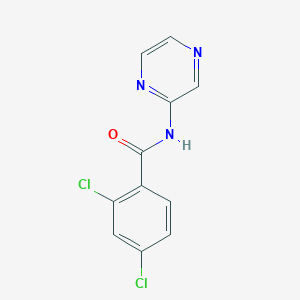
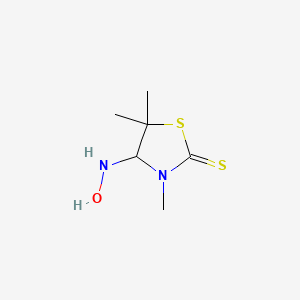
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
